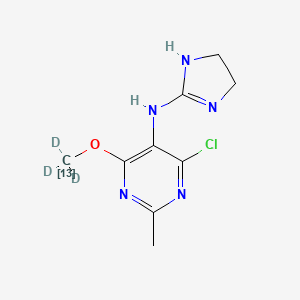
2-Methylthio-N6-isopentenyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthio-N-6-isopentenyladenosine is an evolutionarily conserved modification found in transfer RNAs (tRNAs). This compound plays a crucial role in the regulation of efficient mitochondrial translation and energy metabolism in mammals . It is specifically modified by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) at position A37 of mitochondrial DNA-encoded tRNAs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-N-6-isopentenyladenosine involves the conversion of N-6-isopentenyladenosine to its methylthio derivative. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) in mammalian cells . The reaction conditions typically involve the presence of the enzyme and the substrate in a suitable buffer system.
Industrial Production Methods: Industrial production of 2-Methylthio-N-6-isopentenyladenosine is not well-documented, as it is primarily studied in a biological context. the enzymatic conversion method described above could potentially be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylthio-N-6-isopentenyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute the methylthio group.
Major Products:
Oxidation Products: The oxidation of the prenyl group can lead to the formation of cyclized products.
Substitution Products: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylthio-N-6-isopentenyladenosine has several scientific research applications, including:
Wirkmechanismus
2-Methylthio-N-6-isopentenyladenosine exerts its effects by modifying the adenosine at position A37 of mitochondrial DNA-encoded tRNAs. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) . The modification enhances the stability and efficiency of mitochondrial translation, thereby regulating energy metabolism in mammalian cells .
Vergleich Mit ähnlichen Verbindungen
2-Methylthio-N-6-threonylcarbamoyladenosine: Another methylthio-modified adenosine found in cytosolic tRNAs.
N-6-isopentenyladenosine: The precursor to 2-Methylthio-N-6-isopentenyladenosine.
Uniqueness: 2-Methylthio-N-6-isopentenyladenosine is unique due to its specific role in mitochondrial tRNAs and its impact on mitochondrial translation and energy metabolism . Unlike other similar compounds, it is specifically modified by Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) and is crucial for mitochondrial function .
Eigenschaften
Molekularformel |
C16H23N5O4S |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
(2S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15+/m0/s1 |
InChI-Schlüssel |
VZQXUWKZDSEQRR-MIMBDUIHSA-N |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@@H](O3)CO)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl N-Desmethyl Spiramycin I 2A-Acetate](/img/structure/B13844590.png)



![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13844622.png)


![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)

